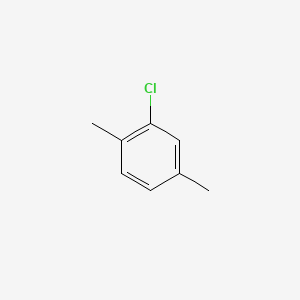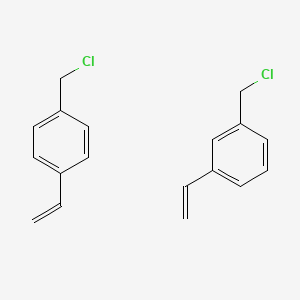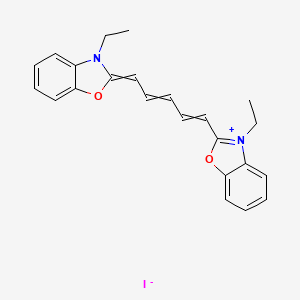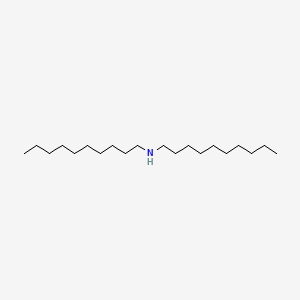
2-Chloro-p-xylene
Vue d'ensemble
Description
2-Chloro-p-xylene, also known as 2-Chloro-1,4-dimethylbenzene, is a chemical compound with the molecular formula C8H9Cl . It is a halogenated benzene and is used in various applications .
Synthesis Analysis
The synthesis of this compound can be achieved through two-phase electrolysis. In this process, a precious metal oxide coated over titanium is used as an anode. The electrolysis of p-xylene in an aqueous hydrochloric acid medium yields a mixture of mono and dichloro-p-xyJene in the ratio of 3.5:1 .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a chlorine atom and two methyl groups attached to a benzene ring . The molecular weight of the compound is 140.61 g/mol .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied using various spectroscopic techniques. The vibrational spectra of the compound have been analyzed using FT-IR and FT-Raman spectroscopy . Additionally, the compound has been found to undergo polymerization under certain conditions .Physical And Chemical Properties Analysis
This compound is a flammable liquid . It is rapidly absorbed through the lungs and slowly through the skin upon exposure .Relevant Papers Several papers have been published on the synthesis, properties, and applications of this compound . These papers provide valuable insights into the compound and its potential uses.
Applications De Recherche Scientifique
1. Use in Organic Field-Effect Transistors (OFETs)
2-Chloro-p-xylene, known as Parylene-C, is used as a polymer gate dielectric in OFETs. Its surface treatment with various organic and polymer materials improves device performance and stability under gate-bias stress (Li et al., 2019); (Kwon et al., 2019).
2. Renewable Production of p-Xylene
Parylene-C contributes to the production of renewable p-xylene from biomass feedstocks, offering a commercially attractive process with high yields (Cho et al., 2017).
3. Insulation in Implantable Electronic Devices
Parylene-C's biocompatibility and low dielectric constant make it suitable for implantable microfabricated devices. Its enhanced wet adhesion and impedance maintenance make it ideal for bioelectrical applications (Seymour et al., 2009).
4. Chemical Reactivity Studies
Studies on this compound's chemical reactivity help understand its stability and interaction with other chemicals, providing insights into its potential biological activities (Alonso et al., 1990); (Bisong et al., 2020).
5. Extraction and Separation Techniques
Parylene-C is involved in the extraction and separation of palladium(II) and other metals, demonstrating its potential in analytical chemistry and alloy analysis (Lokhande et al., 1998).
6. Catalytic Hydrodechlorination
This compound is used in the catalytic hydrodechlorination process, which is significant in the chemical industry for reaction stoichiometry and kinetics (LaPierre et al., 1978).
7. Micromachining for BioMEMS
Parylene C is pivotal in the development of biomedical MEMS due to its biocompatibility, chemical inertness, and mechanical properties. Its micromachining processes enable the creation of novel structures and devices for medical applications (Kim & Meng, 2016).
8. Photovoltaic Performance Enhancement
The incorporation of this compound in polymer blends enhances the photovoltaic performance of solar cells, demonstrating its utility in renewable energy technologies (Yang et al., 2015).
Mécanisme D'action
Target of Action
2-Chloro-p-xylene, also known as 2-Chloro-1,4-dimethylbenzene, is a chlorine substituted phenol . The primary targets of this compound are bacterial cells, particularly Gram-positive bacteria . The compound interacts with the cell membrane of these bacteria, disrupting their structure and function .
Mode of Action
The mode of action of this compound involves the hydroxyl -OH groups of the molecule binding to certain proteins on the cell membrane of bacteria . This interaction disrupts the membrane, allowing the contents of the bacterial cell to leak out . This disruption of the cell wall due to its phenolic nature makes the compound effective against Gram-positive bacteria .
Biochemical Pathways
It is known that aromatic compounds like this compound can be biodegraded by bacteria through chemotaxis mechanism . This mechanism increases the bioavailability of these hydrophobic compounds to microorganisms .
Result of Action
The primary result of the action of this compound is the disruption of bacterial cell membranes, leading to the leakage of cell contents and ultimately cell death . This makes the compound effective as an antimicrobial agent .
Propriétés
IUPAC Name |
2-chloro-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl/c1-6-3-4-7(2)8(9)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNRNQGTVRTDPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26283-41-0 | |
| Record name | Poly(chloro-p-xylene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26283-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9059125 | |
| Record name | Benzene, 2-chloro-1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95-72-7, 57030-73-6 | |
| Record name | Chloro-p-xylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-p-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Xylene, monochloro derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057030736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-p-xylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 2-chloro-1,4-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 2-chloro-1,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-p-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-xylene, monochloro derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-P-XYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y9K758WLV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















